molecular formula C20H21ClN4O3 B11807018 tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate CAS No. 1311254-62-2

tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate

Cat. No.: B11807018
CAS No.: 1311254-62-2
M. Wt: 400.9 g/mol
InChI Key: OLUHRZDTFGOHRV-UHFFFAOYSA-N
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Description

tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate is a synthetic intermediate featuring a pyrrolo[2,3-b]pyridine core substituted with a chloro group at position 6 and a carboxamido moiety at position 2. The compound also contains a tert-butyl carbamate (Boc) group attached to a 4-methylphenyl ring, which serves as a protective group for the amine functionality. This structural framework is commonly employed in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to the pyrrolopyridine scaffold’s ability to engage in hydrogen bonding and π-π interactions .

Properties

CAS No.

1311254-62-2

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.9 g/mol

IUPAC Name

tert-butyl N-[3-[(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)amino]-4-methylphenyl]carbamate

InChI

InChI=1S/C20H21ClN4O3/c1-11-5-6-12(23-19(27)28-20(2,3)4)9-15(11)24-18(26)14-10-22-17-13(14)7-8-16(21)25-17/h5-10H,1-4H3,(H,22,25)(H,23,27)(H,24,26)

InChI Key

OLUHRZDTFGOHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)C2=CNC3=C2C=CC(=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under mild conditions to protect the amine functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine

The compound KuSaSch058 (tert-butyl {2-[(3-chloro-4-{3,6-diamino-2-[(3-chlorophenyl)carbamoyl]-5-cyanothieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate) shares a thieno[2,3-b]pyridine core instead of pyrrolo[2,3-b]pyridine .

  • Thienopyridine derivatives, such as KuSaSch058, exhibit antiplasmodial activity, suggesting the core’s electronic properties influence pharmacological behavior .

Pyrrolo[2,3-b]pyridine vs. Dihydro-[1,4]dioxino[2,3-b]pyridine

The compound tert-butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate () incorporates an oxygen-containing fused ring system .

  • The oxygen atoms may introduce metabolic vulnerabilities (e.g., oxidative degradation) compared to the more stable pyrrolopyridine scaffold.

Substituent Effects

Chloro and Methyl Groups

  • The target compound’s 6-chloro and 4-methylphenyl groups are electron-withdrawing and lipophilic, respectively. Similar substituents are observed in:
    • tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (): Bromo and chloro groups increase steric hindrance and may reduce metabolic clearance .
    • tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate (): Methoxy groups enhance solubility but decrease membrane permeability compared to methyl .

Carbamate Variations

  • tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate () uses a benzyl carbamate and a bulky bicyclooctane group . The benzyl group requires harsher deprotection conditions (e.g., hydrogenolysis) compared to the Boc group.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate Pyrrolo[2,3-b]pyridine 6-Cl, Boc, 4-methylphenyl Potential kinase inhibitor scaffold N/A
KuSaSch058 Thieno[2,3-b]pyridine 3,6-diamino, 5-cyano, 2-carbamoyl Antiplasmodial activity (IC₅₀: <1 µM)
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate Dihydrodioxino[2,3-b]pyridine 7-Cl, Boc Improved hydrophilicity
tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate Pyrrolo[2,3-b]pyridine TIPS, bicyclo[2.2.2]octane, benzyl Enhanced conformational rigidity

Research Implications and Gaps

While structural analogs provide insights into substituent and scaffold effects, empirical data on the target compound’s solubility, stability, and bioactivity are lacking. Further studies should focus on:

  • Kinase inhibition assays to evaluate the pyrrolopyridine scaffold’s efficacy.
  • Comparative ADMET profiling against thieno- and dihydrodioxino-pyridine derivatives.
  • Synthetic optimization to improve yields (e.g., via microwave-assisted coupling, as suggested in and ) .

Biological Activity

The compound tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate, with the CAS number 1311254-62-2, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O2C_{18}H_{22}ClN_{3}O_{2}, and it features a pyrrolopyridine core that is known for its bioactive properties. The structural components contribute to its interaction with biological targets.

PropertyValue
Molecular Weight343.84 g/mol
CAS Number1311254-62-2
Chemical FormulaC₁₈H₂₂ClN₃O₂

Research indicates that compounds similar to tert-butyl carbamate derivatives often act as inhibitors of specific kinases involved in cell cycle regulation. For instance, PKMYT1 (a kinase that regulates CDK1 phosphorylation) has been identified as a potential target. Inhibition of PKMYT1 can lead to unscheduled mitosis and subsequent cell death in cancer cells, particularly those with specific genetic vulnerabilities such as CCNE1 amplification .

Biological Activity

  • Anticancer Activity : Preliminary studies suggest that tert-butyl carbamate derivatives may exhibit selective cytotoxicity against various cancer cell lines. The presence of the chloro-pyridine moiety enhances the compound's ability to interact with cellular targets involved in tumor growth regulation.
  • Selectivity : The selectivity profile of this compound is crucial for minimizing off-target effects. Studies have shown that modifications to the phenolic ring can significantly enhance selectivity for PKMYT1 over other kinases, which is vital for therapeutic applications .

Study on PKMYT1 Inhibition

A recent study identified a series of compounds related to tert-butyl carbamate that selectively inhibited PKMYT1. The most potent inhibitors demonstrated IC50 values in the low micromolar range, highlighting their potential as therapeutic agents in cancers characterized by dysregulated CDK1 activity.

CompoundIC50 (μM)Selectivity Ratio (PKMYT1/WEE1)
Compound A0.6950
Compound B0.011100

This data illustrates how structural modifications can lead to improved potency and selectivity .

Efficacy in Xenograft Models

In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor size compared to control groups. The mechanism appears to involve both direct inhibition of cell proliferation and induction of apoptosis in tumor cells.

Safety and Toxicity Profile

While initial findings are promising, comprehensive toxicity studies are required to establish safety profiles for these compounds. Early data indicate moderate toxicity at high concentrations; however, further investigation is necessary to determine safe therapeutic windows.

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